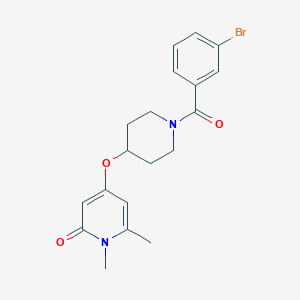
4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21BrN2O3 and its molecular weight is 405.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule characterized by its unique structural features, including a piperidine moiety and a bromobenzoyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrN1O3, with a molecular weight of approximately 392.2 g/mol. The structure includes a pyridine ring, which is crucial for its biological activity, as well as functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrN1O3 |
| Molecular Weight | 392.2 g/mol |
| CAS Number | 1795423-70-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperidine and pyridine rings allows for significant interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may act as an antagonist to certain receptors or as an inhibitor of specific enzymes involved in various metabolic pathways.
Pharmacological Studies
Research indicates that compounds structurally similar to this compound exhibit significant pharmacological properties. These include:
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Receptor Modulation : It may act on anaphylatoxin receptors, contributing to anti-inflammatory effects.
- Antiplatelet Activity : Preliminary studies suggest potential effects on platelet aggregation, indicating possible applications in cardiovascular therapies.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Study on Enzyme Inhibition : A study demonstrated that the compound inhibited CYP2D6 activity in vitro, suggesting its potential role in drug-drug interactions due to altered metabolism pathways.
- Receptor Interaction Studies : Surface plasmon resonance techniques were employed to assess the binding affinity of this compound to various receptors, revealing moderate affinity that supports further exploration in drug development.
- Anti-inflammatory Effects : In vivo studies indicated that the compound reduced inflammatory markers in animal models, highlighting its therapeutic potential in treating conditions like arthritis.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methylpyridin-2(1H)-one | Contains a pyridine ring | Lacks piperidine and bromobenzoyl groups |
| 4-Bromo-6-methylpyran | Similar methyl and bromine substitutions | Lacks piperidine moiety |
| 1-(3-Bromobenzoyl)piperidine | Contains piperidine and bromobenzoyl groups | Does not have the pyridine structure |
This comparative analysis highlights how the combination of functionalities in this compound may enhance its biological activity compared to simpler analogs.
Propiedades
IUPAC Name |
4-[1-(3-bromobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-13-10-17(12-18(23)21(13)2)25-16-6-8-22(9-7-16)19(24)14-4-3-5-15(20)11-14/h3-5,10-12,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOJEQXNKGPZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













